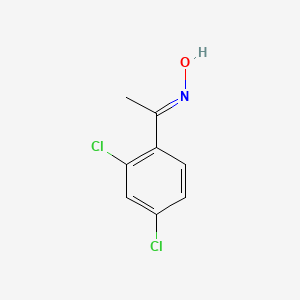

1-(2,4-Dichlorophenyl)ethanone oxime

Description

The exact mass of the compound 1-(2,4-Dichlorophenyl)ethanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4-Dichlorophenyl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFUCIFLOLJFU-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323860 | |

| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728272 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71516-67-1 | |

| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime

Executive Summary

This technical guide profiles (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (CAS 64211-06-9), a critical pharmacophore intermediate in the synthesis of imidazole-based antifungal agents, most notably Oxiconazole .[1][3] As a Senior Application Scientist, I have structured this monograph to address the specific needs of process chemists and drug development researchers.

The compound represents a stereochemical checkpoint in the manufacturing of azole antifungals. Unlike simple acetophenone oximes, the presence of the imidazole ring at the

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9]

The compound is a crystalline solid characterized by a specific geometric configuration around the C=N double bond. The (Z)-isomer (syn-isomer relative to the imidazole group) is the target intermediate.[1]

| Property | Specification |

| CAS Number | 64211-06-9 |

| IUPAC Name | (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime |

| Synonyms | Oxiconazole Related Compound B; (Z)-2'-(1H-Imidazol-1-yl)-2,4-dichloroacetophenone oxime |

| Molecular Formula | C |

| Molecular Weight | 270.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 132–134 °C |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in Water |

| pKa | ~6.0 (Imidazole nitrogen) |

Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of CAS 64211-06-9 involves a multi-step sequence designed to introduce the imidazole moiety before the oxime formation.[1] This order is critical to avoid side reactions involving the oxime hydroxyl group.

Core Synthesis Protocol

The standard industrial route proceeds from 2,4-dichloroacetophenone.

-

-Halogenation: 2,4-Dichloroacetophenone is brominated (using Br

-

Nucleophilic Substitution: The

-bromo ketone reacts with imidazole in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the ketone intermediate: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone .[1] -

Oximation (Critical Step): The ketone reacts with hydroxylamine hydrochloride (NH

OH·HCl) in the presence of a base (NaOAc or NaOH).

Mechanism of Oximation and Stereoselectivity

The reaction of the ketone with hydroxylamine proceeds via a tetrahedral intermediate. The dehydration step determines the E/Z ratio.

-

Z-Isomer Formation: Favored by specific pH conditions and solvent choice.[1] The "Z" designation here usually refers to the hydroxyl group being on the same side as the bulky 2,4-dichlorophenyl group (based on Cahn-Ingold-Prelog priority, though literature often uses Z/E relative to the highest priority group).[1] Note: In the context of Oxiconazole, the Z-isomer is the active precursor.[1][3]

-

Thermodynamics: The E-isomer is often thermodynamically more stable due to reduced steric clash between the oxime -OH and the dichlorophenyl ring. However, the Z-isomer can be stabilized by hydrogen bonding with the imidazole nitrogen or isolated via kinetic control.

Visualization of Synthesis Pathway

Caption: Step-wise synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime showing the divergence of E/Z isomers.

Stereochemical Analysis & Quality Control

The distinction between the Z and E isomers is the most challenging aspect of working with this compound.

Analytical Differentiation (HPLC)

A reverse-phase HPLC method is required to separate the isomers.[1]

-

Column: C18 (e.g., Phenomenex Gemini or equivalent), 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Acetonitrile : Buffer (Ammonium Phosphate pH 7.0) [30:70 to 50:50 gradient].

-

Detection: UV at 220–225 nm.

-

Elution Order: The more polar Z-isomer (due to intramolecular H-bonding or dipole alignment) typically elutes before the E-isomer, though this must be confirmed with reference standards.[1]

NMR Spectroscopy Diagnostics

H NMR is the definitive method for structural assignment.-

Imidazole Protons: The protons on the imidazole ring are highly sensitive to the magnetic anisotropy of the oxime group. In the Z-isomer, the imidazole ring is spatially closer to the oxime hydroxyl, leading to distinct shielding/deshielding effects compared to the E-isomer.

-

Methylene Bridge (-CH

-): Appears as a singlet.[1] The chemical shift (

Isomer Separation Decision Tree

Caption: Workflow for the isolation and purification of the active Z-isomer from the crude reaction mixture.

Pharmaceutical Applications

The primary application of CAS 64211-06-9 is as the immediate precursor to Oxiconazole Nitrate .[1]

-

Reaction: O-Alkylation.[1]

-

Reagent: 2,4-Dichlorobenzyl chloride.

-

Conditions: Strong base (NaH or KOH) in DMF.

-

Product: Oxiconazole (The oxime ether).[4]

-

Mechanism: The oxime oxygen acts as the nucleophile attacking the benzylic carbon. The retention of the Z-configuration during this step is crucial; isomerization can occur if the reaction temperature is too high.

Antifungal Mechanism:

The final drug (derived from this intermediate) inhibits the fungal enzyme lanosterol 14

Safety & Handling

-

Hazards: The compound is an Irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C (Refrigerated) to prevent thermal isomerization or degradation. Keep away from oxidizing agents.

References

Sources

Technical Whitepaper: Structural Dynamics and Synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime

[1]

Executive Summary

The compound (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime represents the critical pharmacophore scaffold for the azole antifungal class, specifically serving as the direct precursor to Oxiconazole .[1][2] Its biological efficacy is strictly governed by its stereochemistry; the spatial arrangement of the imidazole heterocycle relative to the oxime functionality dictates its binding affinity to the heme cofactor of fungal lanosterol 14

This technical guide provides a rigorous analysis of the (Z)-isomer's structural attributes, detailing the thermodynamic and kinetic factors controlling its synthesis.[1] We present a self-validating protocol for its isolation from the (E)-isomer, supported by NMR spectroscopic diagnosis and crystallographic logic.

Stereochemical Architecture & Stability

Cahn-Ingold-Prelog (CIP) Assignment

The designation of the (Z)-isomer (Zusammen, "together") is non-trivial due to the competing priorities of the aryl and heteroaryl-alkyl groups.[1]

-

Imine Carbon (

): -

Imine Nitrogen (

):-

Priority 1:

group. -

Priority 2: Lone pair.

-

Result: The hydroxyl group is the higher priority substituent.[1]

-

Definition: The (Z)-isomer is defined where the hydroxyl group and the methylene-imidazole group are on the same side of the

Intramolecular Stabilization

Unlike many aryl ketoximes where the (E)-isomer is sterically favored (placing the bulky aryl group anti to the hydroxyl), the (Z)-isomer of this imidazole derivative exhibits a unique stabilizing feature.[1] The proximity of the imidazole

Figure 1: Thermodynamic relationship between E and Z isomers. The Z-isomer is stabilized by intramolecular hydrogen bonding between the imidazole nitrogen and the oxime hydroxyl.[1]

Synthetic Methodology

Precursor Synthesis: The -Keto Imidazole

The synthesis begins with the nucleophilic substitution of 2,4-dichlorophenacyl bromide.[1]

-

Reagents: 2,4-Dichlorophenacyl bromide, Imidazole (3.0 eq), Acetonitrile.[1]

-

Critical Parameter: Temperature control (

). High temperatures promote bis-alkylation (formation of quaternary imidazolium salts).[1] -

Mechanism:

attack by the imidazole

Oximation and Isomeric Control

The conversion of the ketone to the oxime is the stereodefining step.

Protocol:

-

Dissolution: Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (1.0 eq) in Ethanol.

-

Reagent Addition: Add Hydroxylamine hydrochloride (

, 1.5 eq) and Sodium Acetate (1.5 eq). -

Reflux: Heat to reflux for 3–5 hours.

-

Workup: Evaporate ethanol, suspend residue in water, basify with

to pH 8. -

Precipitation: The crude solid contains a mixture of (E) and (Z) isomers.[1]

Separation Strategy

Since the (Z)-isomer is often less soluble in non-polar solvents due to internal H-bonding (reducing intermolecular interactions), fractional crystallization is the preferred purification method.[1][5]

Analytical Validation (Self-Validating System)[1]

To ensure the isolated product is the bioactive (Z)-isomer, use the following diagnostic criteria.

-NMR Diagnosis

The chemical shift of the methylene protons (

| Feature | (Z)-Isomer (Target) | (E)-Isomer (Impurity) | Mechanistic Reason |

| Anisotropic Deshielding: In the (Z)-form, the methylene group lies within the deshielding cone of the oxime oxygen lone pairs and the hydroxyl group.[1] | |||

| Imidazolyl-H | Distinct splitting | Distinct splitting | Influence of the nearby aryl ring orientation.[1] |

| Oxime -OH | Broad singlet (11-12 ppm) | Broad singlet (variable) | Intramolecular H-bonding in (Z) may shift this downfield and broaden it further.[1] |

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase: Acetonitrile : Buffer (0.1%

) [40:60].[1] -

Detection: UV @ 220 nm.[1]

-

Retention: The (Z)-isomer generally elutes after the (E)-isomer in reverse-phase conditions due to the "pseudo-cyclic" nature formed by the internal H-bond, which increases effective lipophilicity compared to the more polar, open (E)-form.[1]

Biological Implications: The CYP51 Interface

The clinical relevance of the (Z)-structure is defined by its fit within the active site of fungal Lanosterol 14

-

Heme Coordination: The unhindered

of the imidazole ring coordinates axially to the Heme Iron ( -

Hydrophobic Pocket: The 2,4-dichlorophenyl group resides in a lipophilic cleft defined by Tyr118 and Phe126 (S. cerevisiae numbering).[1]

-

Geometry: The (Z)-configuration directs the bulky dichlorophenyl group away from the heme porphyrin ring, preventing steric clash, while positioning the oxygen (which will be etherified in Oxiconazole) toward the substrate access channel.[1]

Figure 2: Pharmacodynamic mechanism.[1] The (Z)-geometry is essential for simultaneous heme coordination and hydrophobic pocket occupation.[1]

References

-

Mixich, G., & Thiele, K. (1979).[1] Imidazoly-O-ethers of oximes and their use as antimycotics. U.S. Patent No.[1] 4,177,283.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Emami, S., et al. (2017).[1][6] Stereochemical Modulation of Emission Behaviour in E/Z Isomers of Diphenyldipyrroethene. ResearchGate. Link (Cited for NMR E/Z differentiation logic).

-

PubChem. (2023).[1] Oxiconazole (Compound CID 5353853).[1][7] National Center for Biotechnology Information.[1] Link[1]

-

BenchChem. (2025).[1][8][9] Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Link (Cited for general oxime separation protocols).[1]

-

Rossello, A., et al. (2002).[1][10] Synthesis, antifungal activity, and molecular modeling studies of new inverted oxime ethers of oxiconazole. Journal of Medicinal Chemistry, 45(22), 4903-4912.[1] Link

Sources

- 1. Oxiconazole | C18H13Cl4N3O | CID 5353853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 46503-52-0 | Benchchem [benchchem.com]

- 3. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxiconazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters [mdpi.com]

- 7. SID 46504752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, antifungal activity, and molecular modeling studies of new inverted oxime ethers of oxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis & Process Chemistry: Chemical Intermediates for Oxiconazole Nitrate

Executive Summary

Oxiconazole nitrate (CAS: 64211-46-7) is a broad-spectrum imidazole antifungal agent primarily used for the topical treatment of tinea pedis, tinea cruris, and tinea corporis.[1][2] Its mechanism of action involves the inhibition of lanosterol 14

From a process chemistry perspective, the synthesis of Oxiconazole is defined by the rigid stereochemical requirement of the (Z)-isomer , which exhibits significantly higher antifungal potency than its (E)-counterpart.[1][2] This guide details the critical chemical intermediates, the thermodynamic rationale behind the synthetic route, and the specific protocols required to isolate the active pharmaceutical ingredient (API) with high isomeric purity.[1][2]

Retrosynthetic Analysis & Strategic Disconnections

The structural architecture of Oxiconazole reveals three strategic disconnections. The molecule is essentially an imidazole-substituted acetophenone oxime ether.[1][2]

Strategic Bonds

-

C-N Bond: Connects the imidazole heterocycle to the ethyl backbone.[1][2]

-

C=N Bond: The oxime functionality, determining the Z/E stereochemistry.[1][2]

-

O-C Bond: The ether linkage connecting the oxime oxygen to the 2,4-dichlorobenzyl moiety.[1][2]

Retrosynthesis Diagram

The following logic tree illustrates the disassembly of the target molecule into commercially viable starting materials.

Caption: Retrosynthetic breakdown of Oxiconazole Nitrate identifying key synthons.

Critical Chemical Intermediates

Intermediate A: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone[1][3][4][5]

-

Synthesis Logic: This step involves the nucleophilic substitution of the

-chloro ketone by imidazole.[1][2] -

Process Criticality: The reaction is highly exothermic.[1][2] Temperature control (0–5°C) is vital to prevent polymerization of the phenacyl chloride and the formation of bis-imidazole impurities.[1][2]

Intermediate B: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime[1][4][7]

-

Synthesis Logic: Condensation of Intermediate A with hydroxylamine hydrochloride.[1][2]

-

Stereochemistry: This reaction naturally produces a mixture of E and Z isomers (typically 60:40 to 70:30 favoring Z under optimized conditions).[1][2] The Z-isomer is thermodynamically less stable than the E-isomer in many oxime systems, but intramolecular hydrogen bonding or steric factors in this specific scaffold allow for Z-selection.[1]

-

Purification: The isolation of the Z-isomer at this stage is optional but recommended if the final salt crystallization is not sufficient for isomer purging.[1][2]

Detailed Synthetic Protocols

Step 1: Synthesis of the Imidazole Ketone (Intermediate A)

Reaction Type:

Reagents:

- -Bromo-2,4-dichloroacetophenone (or Chloro analog): 1.0 eq[1]

-

Imidazole: 3.0 eq (Excess acts as a proton scavenger)[2]

-

Solvent: Acetonitrile or Dichloromethane (DCM)[2]

Protocol:

-

Dissolution: Dissolve 1.0 eq of

-bromo-2,4-dichloroacetophenone in DCM (5 vol). Cool to 0°C.[1][2] -

Addition: Add Imidazole (3.0 eq) portion-wise over 30 minutes, maintaining internal temperature

. The reaction is exothermic.[1][2] -

Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 4 hours.

-

Workup: Wash the organic layer with water (

vol) to remove imidazole hydrobromide salts.[1][2] -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from Toluene/Hexane to yield off-white crystals.

Step 2: Oximation & Isomer Control (Intermediate B)

Reaction Type: Condensation / Dehydration[2]

Reagents:

-

Hydroxylamine Hydrochloride: 1.5 eq[1]

-

Base: Sodium Acetate (or NaOH/MeOH)[2]

-

Solvent: Ethanol or Methanol[1]

Protocol:

-

Setup: Suspend Intermediate A (1.0 eq) and Hydroxylamine HCl (1.5 eq) in Ethanol (10 vol).

-

Buffering: Add Sodium Acetate (2.0 eq).

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of ketone.

-

Quench: Pour reaction mixture into ice water (20 vol).

-

Filtration: Collect the precipitate (E/Z mixture).

-

Isomer Enrichment (Critical):

Step 3: O-Alkylation to Oxiconazole Base

Reaction Type: Williamson Ether Synthesis[1]

Reagents:

-

Intermediate B (Oxime): 1.0 eq[2]

-

2,4-Dichlorobenzyl chloride: 1.1 eq[1]

-

Base: Potassium Hydroxide (KOH) powder or Sodium Hydride (NaH)[2]

-

Solvent: DMF or Acetone (if using KOH/K2CO3)[2]

Protocol:

-

Deprotonation: Dissolve Intermediate B in DMF (5 vol). Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) carefully under

. Stir for 30 mins until -

Alkylation: Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise.

-

Heating: Warm to 50–60°C and stir for 3 hours.

-

Workup: Quench into ice water. Extract with Ethyl Acetate.[1][2] Wash with brine.[1][2]

-

Concentration: Evaporate solvent to obtain Oxiconazole base as a viscous oil or low-melting solid.[1][2]

Step 4: Nitrate Salt Formation (Final API)

Reaction Type: Acid-Base Neutralization & Crystallization[2]

Protocol:

-

Dissolve Oxiconazole base in Diethyl Ether or Ethanol.[1][2]

-

Add concentrated Nitric Acid (

, 65%) dropwise until pH ~2. -

Recrystallization: Recrystallize from Ethanol/Methanol. This step is the final purification for the Z-isomer .[1][2] The E-isomer nitrate is more soluble and remains in the mother liquor.[1][2]

Process Control Logic & Troubleshooting

The following flowchart details the decision-making process during synthesis, specifically addressing the Z/E isomer challenge.

Caption: Decision logic for managing Z/E stereochemistry during production.

Data Summary: Key Parameters

| Parameter | Specification | Rationale |

| Reaction Temp (Step 1) | 0–5°C | Prevents dimerization of phenacyl chloride.[1][2] |

| Base Choice (Step 3) | NaH vs. KOH | NaH is faster/cleaner but hazardous.[1][2] KOH is scalable but slower.[1][2] |

| Z/E Ratio (Target) | >98:2 (Final API) | Z-isomer is the active antifungal agent.[2] |

| Overall Yield | ~40–50% | Cumulative yield from acetophenone starting material.[1][2] |

References

-

Godefroi, E. F., Heeres, J. (1978).[1][2] Ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oximes and pharmaceutical compositions containing them. U.S. Patent 4,124,767.[1][2] Link

-

Mixich, G., Thiele, K. (1979).[1][2] Antifungal activity of imidazole derivatives. Arzneimittel-Forschung, 29(10), 1510-1513.[1][2] (Fundamental structure-activity relationship data).[2][6]

-

Wang, Y., Chen, P., Chen, M., Hu, A. (2004).[1][2][7] Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy, 21(4), 286-287.[1][2][7] (Process chemistry for imidazole intermediates).

-

Raga, M. M., et al. (1992).[1][2] Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittel-Forschung, 42(5A), 691-694.[1][2][6] Link

-

PubChem. (n.d.).[2] Oxiconazole Nitrate Compound Summary. National Library of Medicine.[1][2] Link[2]

Sources

- 1. CN104744372A - Method for preparing oxiconazole nitrate - Google Patents [patents.google.com]

- 2. Oxiconazole Nitrate | C18H14Cl4N4O4 | CID 9556529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxiconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 5. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]

2,4-Dichloroacetophenone Oxime Derivatives in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The 2,4-Dichloro Privilege

In the landscape of medicinal chemistry, the 2,4-dichloroacetophenone scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. When functionalized into oxime derivatives (oxime ethers and esters), this scaffold exhibits a potent amplification in biological activity, particularly in antifungal and antimicrobial domains.[1]

This guide dissects the synthetic pathways, structure-activity relationships (SAR), and pharmacological profiles of these derivatives.[2] It moves beyond basic synthesis to explore the why and how—providing a roadmap for leveraging this moiety in next-generation drug discovery.

Synthetic Architecture

The construction of 2,4-dichloroacetophenone oxime derivatives relies on a robust three-stage sequence: Friedel-Crafts Acylation , Oximation , and O-Functionalization .

Core Synthesis Pathway

The synthesis begins with the regioselective acylation of m-dichlorobenzene. The directing effects of the two chlorine atoms (ortho/para directors) favor the formation of the 2,4-isomer due to steric hindrance at the 2-position relative to the 1,3-dichloro pattern, but the 2,4-substitution pattern is thermodynamically and kinetically accessible under controlled conditions.

Graphviz Diagram: Synthetic Workflow

Figure 1: Step-wise synthetic pathway from raw starting material to functionalized oxime derivative.[3]

Critical Control Points

-

Regioselectivity: In the Friedel-Crafts step, controlling temperature (55–90°C) is vital to minimize the formation of the 2,6-isomer and ply-acylated byproducts.

-

Stereochemistry (E/Z Isomerism): The oximation of acetophenones yields a mixture of E and Z isomers.

-

Thermodynamics: The E-isomer (phenyl and OH trans) is generally more stable due to steric repulsion between the methyl group and the phenyl ring in the Z-form.

-

Separation: Separation is often unnecessary for initial screening, but for lead optimization, flash chromatography or fractional crystallization is required. E-isomers typically exhibit superior biological binding profiles.

-

Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Protocol A: Synthesis of 2,4-Dichloroacetophenone Oxime

Objective: Convert the ketone to the reactive oxime intermediate.

-

Reagents:

-

2,4-Dichloroacetophenone (10 mmol)

-

Hydroxylamine hydrochloride (15 mmol)

-

Ethanol (95%, 20 mL)

-

Pyridine (as base/catalyst, 5 mL) or Sodium Acetate (15 mmol).

-

-

Procedure:

-

Dissolve the ketone in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride followed by the base.[4]

-

Reflux at 60–80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).

-

Workup: Evaporate ethanol under reduced pressure. Pour residue into ice-cold water (50 mL).

-

Isolation: The oxime will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol/water to remove trace pyridine and unreacted ketone.

-

-

Validation:

-

Yield: Expect 75–85%.

-

Melting Point: Distinct sharp range (approx. 130–140°C depending on purity).

-

IR: Look for broad -OH stretch (3200–3400 cm⁻¹) and C=N stretch (~1600 cm⁻¹).

-

Protocol B: Synthesis of Oxime Esters (O-Acylation)

Objective: Functionalize the oxime oxygen to generate the pharmacophore.

-

Reagents:

-

2,4-Dichloroacetophenone oxime (5 mmol)

-

Acyl chloride (e.g., benzoyl chloride, 5.5 mmol)

-

Triethylamine (TEA) or Pyridine (6 mmol)

-

Dichloromethane (DCM) or THF (anhydrous).

-

-

Procedure:

-

Dissolve oxime and TEA in anhydrous DCM at 0°C (ice bath).

-

Add acyl chloride dropwise to control the exotherm.

-

Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2–3 hours.

-

Workup: Wash organic layer with 1M HCl (to remove amine), saturated NaHCO₃, and brine. Dry over MgSO₄.[3]

-

Isolation: Concentrate in vacuo. Purify via column chromatography if necessary.

-

Medicinal Chemistry & Pharmacology

The 2,4-dichloroacetophenone oxime derivatives are not merely structural curiosities; they possess distinct pharmacological profiles driven by their lipophilicity and electronic properties.

Antifungal Activity

This is the most potent application of this class. The mechanism likely involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, similar to azole antifungals.

-

Key Insight: The 2,4-dichloro substitution mimics the pharmacophore of established antifungals (e.g., Miconazole, Ketoconazole), enhancing hydrophobic interaction with the enzyme's active site.

-

Data Summary:

| Compound Class | Target Organism | Activity (MIC/Inhibition) | Reference |

| Oxime Esters (Terephthaloyl) | Aspergillus niger | 38–100% Inhibition at 30 ppm | [1] |

| Oxime Ethers (Benzyl) | Candida albicans | MIC < 10 µg/mL | [2] |

| 2,4-Dichlorobenzaldoxime Ethers | Botrytis cinerea | 100% Inhibition at 200 mg/L | [3] |

Antibacterial Activity

Oxime esters, particularly those linked with phenoxy-acetic acid moieties, show broad-spectrum activity.

-

Mechanism: Membrane disruption and interference with cell wall synthesis. The lipophilic 2,4-dichloro tail facilitates penetration through the lipid-rich cell walls of Gram-negative bacteria (E. coli, P. aeruginosa).

Cytotoxicity

While less explored than antimicrobial activity, certain derivatives show promise against cancer cell lines (e.g., HeLa, MCF-7). The oxime ester linkage can act as a prodrug, releasing the cytotoxic acid moiety intracellularly, or the intact molecule may interact with tubulin, disrupting microtubule dynamics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing potency.

Graphviz Diagram: SAR Map

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Key SAR Findings:

-

The Halogen Effect: Removal of the chlorines or substitution with fluorine often reduces antifungal potency, suggesting the specific size and lipophilicity of chlorine are optimal for the binding pocket.

-

Linker Stability: Oxime Ethers (C=N-O-C) are generally more metabolically stable than Oxime Esters (C=N-O-CO-R), which are susceptible to plasma esterases. However, esters often show higher initial potency in in vitro assays due to better cell permeability.

-

Steric Bulk: Introducing large aromatic groups (e.g., benzyl, benzoyl) on the oxime oxygen tends to increase potency compared to small alkyl groups (methyl, ethyl), likely due to additional pi-pi stacking interactions within the target protein.

Future Outlook

The 2,4-dichloroacetophenone oxime scaffold is ripe for "hybrid" drug design. Future research should focus on:

-

Nitric Oxide Donors: Attaching NO-donating moieties to the oxime to combat bacterial resistance via oxidative stress.

-

Metal Complexes: Utilizing the oxime nitrogen and oxygen as ligands for Copper(II) or Zinc(II) complexes to enhance DNA cleavage capability in cancer therapy.

-

Co-Crystals: Engineering pharmaceutical co-crystals to improve the solubility of the highly lipophilic derivatives.

References

-

Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.Link

-

Synthesis and antifungal activity of aryl aldoxime ethers and esters. Journal of Chemical and Pharmaceutical Research.Link

-

Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. Royal Society of Chemistry.Link

-

Organic Syntheses Procedure: Acetophenone O-acetyl oxime. Organic Syntheses.Link

-

Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol. Frontiers in Microbiology.Link

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals (Basel).Link

Sources

Structural Dynamics of Imidazole Antifungals: Pharmacophore Modeling and CYP51 Inhibition

[1]

Executive Summary

This technical guide provides a rigorous analysis of the imidazole-based antifungal pharmacophore, focusing on its interaction with the heme cofactor of lanosterol 14

Molecular Mechanism & Pharmacophore Definition

The efficacy of imidazole antifungals (e.g., miconazole, ketoconazole, clotrimazole) relies on a precise molecular recognition event within the binding pocket of CYP51 (Erg11 in fungi). This enzyme is a cytochrome P450 monooxygenase essential for converting lanosterol to ergosterol, the primary sterol maintaining fungal membrane fluidity and integrity.[1]

The Core Pharmacophore

The imidazole pharmacophore is defined by three critical structural features that must function in unison:

-

The Heme-Binding Group (HBG): The imidazole ring itself. The unhindered nitrogen atom at position 3 (N-3) possesses a lone pair of electrons that coordinates perpendicularly to the heme iron (

) of CYP51. This is a Type II binding interaction that physically blocks the activation of oxygen, halting the catalytic cycle. -

The Hydrophobic Core: Usually a halogenated phenyl ring (e.g., 2,4-dichlorophenyl). This moiety occupies the hydrophobic access channel of the enzyme, interacting with non-polar residues (e.g., Leu121, Leu376 in C. albicans) to stabilize the complex.

-

The Side Chain Tail: This variable region extends towards the mouth of the access channel. In ketoconazole, this includes the dioxolane ring and piperazine moiety, which provide additional van der Waals contacts and determine pharmacokinetic properties (solubility, half-life).

Mechanistic Pathway Diagram

The following diagram illustrates the interruption of the ergosterol biosynthesis pathway by the imidazole pharmacophore.[2]

Figure 1: Mechanism of Action. Imidazoles bind the CYP51 heme iron, blocking the conversion of Lanosterol, leading to ergosterol depletion and membrane failure.

Structure-Activity Relationships (SAR)

The evolution from first-generation imidazoles (clotrimazole) to complex derivatives (ketoconazole) demonstrates how structural modifications impact potency and selectivity.

The Nitrogen Switch (Imidazole vs. Triazole)

While this guide focuses on imidazoles, the distinction is vital. Imidazoles contain two nitrogens in the azole ring.

-

Advantage: Strong binding affinity due to the basicity of the imidazole nitrogen.

-

Limitation: Higher affinity for mammalian CYP450s (e.g., CYP3A4), leading to toxicity and drug-drug interactions. This is why modern systemic azoles often use triazoles (3 nitrogens), which are more selective for the fungal enzyme.

Halogenation Effects

The presence of electron-withdrawing groups, particularly Chlorine or Fluorine, on the phenyl ring attached to the imidazole is non-negotiable for high potency.

-

Electronic Effect: Lowers the pKa of the imidazole ring slightly, optimizing the bond strength with the heme iron without making the dissociation rate too fast.

-

Metabolic Stability: Halogens block metabolic oxidation at susceptible ring positions.

Comparative Analysis of Key Imidazoles

| Compound | Key Structural Feature | LogP (Lipophilicity) | Primary Use | Mechanism Note |

| Clotrimazole | Trityl group (three phenyl rings attached to one carbon) | ~5.4 | Topical | Bulky trityl group fits the large hydrophobic pocket but limits systemic bioavailability. |

| Miconazole | 2,4-dichlorophenyl ether | ~6.1 | Topical/IV | Ether linkage provides flexibility; high lipophilicity aids membrane penetration. |

| Ketoconazole | Dioxolane ring + Piperazine tail | ~4.3 | Systemic (Oral) | The piperazine ring increases water solubility at low pH, allowing oral absorption. |

Computational Validation: Molecular Docking Protocol

To validate a new imidazole derivative, one cannot simply "dock and score." The protocol must account for the specific metal-coordination geometry.

Experimental Design (Self-Validating System)

Objective: Predict binding affinity (

Step-by-Step Workflow

-

Protein Preparation:

-

Remove water molecules (except those bridging the heme propionates).

-

Assign bond orders and protonation states at pH 7.4.

-

Critical: Define the Heme Iron (

) as a cation to allow electrostatic interaction calculations.

-

-

Ligand Preparation:

-

Generate 3D conformers.

-

Set the N-3 nitrogen unprotonated (neutral) to ensure the lone pair is available for coordination.

-

-

Grid Generation:

-

Center the grid box on the Heme Iron.

-

Constraint: Define a metal-coordination constraint (distance < 2.5 Å) between the Ligand N-3 and Heme Fe. This forces the docking algorithm to prioritize poses that mimic the biological mechanism.

-

-

Docking & Scoring:

-

Use a scoring function that accounts for metal-ligand terms (e.g., GoldScore or Glide SP).

-

Validation: Re-dock the co-crystallized ligand (e.g., VT-1161 in 5V5Z). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

-

Figure 2: Computational Workflow. Validated docking pipeline requiring metal constraints and RMSD verification against PDB 5V5Z.

Experimental Validation: MIC Determination

Computational predictions must be verified biologically. The standard for this is the CLSI M27-A3 (or M27-Ed4) broth microdilution method.

Why RPMI 1640?

We use RPMI 1640 medium buffered with MOPS (pH 7.0) because:

-

Standardization: It ensures reproducible growth rates for Candida spp.

-

Antagonism Avoidance: Complex media (like Sabouraud Dextrose) contain undefined components (peptones) that can bind the drug or alter pH, skewing MIC values.

Protocol: Broth Microdilution (96-well format)

-

Inoculum Preparation:

-

Pick 5 colonies of C. albicans (24h old). Suspend in saline.

-

Adjust density to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:1000 in RPMI 1640 to reach final working concentration (

CFU/mL).

-

-

Drug Dilution:

-

Dissolve imidazole compound in DMSO (Stock 100x).

-

Perform serial 2-fold dilutions in the microplate (Range: 64

g/mL to 0.125

-

-

Incubation:

-

35°C for 24 to 48 hours.

-

-

Endpoint Reading:

-

Visual: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent decrease in turbidity (approx. 50% inhibition compared to growth control) for azoles. Note: Azoles are fungistatic, so "trailing growth" may occur; do not confuse this with resistance.

-

References

-

Hargrove, T. Y., et al. (2017). Structure of Candida albicans Sterol 14α-Demethylase (CYP51) in Complex with the Tetrazole VT-1161. Crystal structure analysis defining the binding pocket.[1][3]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[4][5][6][7] CLSI document M27-A3.[4][6][7][8]

-

Zhang, Y., et al. (2019). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. Discusses SAR and hydrophobic side chains.

-

Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51).[9] Detailed kinetic analysis of Type II binding.

Sources

- 1. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts - BioSpace [biospace.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. sciepub.com [sciepub.com]

- 9. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

Thermodynamic Solubility Profile and Dissolution Kinetics of 1-(2,4-Dichlorophenyl)ethanone Oxime in Organic Solvents

A Technical Whitepaper for Pharmaceutical Process Development

Executive Summary

1-(2,4-Dichlorophenyl)ethanone oxime (often referred to as 2,4-dichloroacetophenone oxime) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly imidazole-class antifungal agents[1]. During process scale-up, the design of crystallization, purification, and reaction workflows relies entirely on accurate thermodynamic solubility data. This whitepaper provides an in-depth analysis of the solubility behavior of 1-(2,4-Dichlorophenyl)ethanone oxime across various organic solvents, detailing the self-validating experimental protocols required to obtain this data and the thermodynamic models used to interpret it.

Molecular Context and Physicochemical Profile

The dissolution of 1-(2,4-Dichlorophenyl)ethanone oxime is governed by its distinct structural features. The molecule contains a highly lipophilic 2,4-dichlorophenyl ring, which promotes

Consequently, the compound is practically insoluble in water but exhibits moderate to high solubility in polar organic solvents[1]. Understanding these specific solute-solvent interactions is paramount for selecting the optimal solvent system for cooling or anti-solvent crystallization.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-(2,4-Dichlorophenyl)ethanone oxime |

| Molecular Formula | C8H7Cl2NO |

| Molecular Weight | 204.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~130 °C (varies slightly by polymorph/derivative) |

| Aqueous Solubility | Practically insoluble |

Self-Validating Protocol for Thermodynamic Solubility Determination

To design a robust crystallization process, dynamic solubility measurements are often insufficient due to the interference of dissolution kinetics and local supersaturation. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV to ensure true thermodynamic equilibrium is recorded.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess amount of 1-(2,4-Dichlorophenyl)ethanone oxime (approx. 2.0 g) to 20 mL of the selected pure organic solvent in a 50 mL jacketed glass vessel.

-

Isothermal Equilibration: Seal the vessels hermetically and agitate them in a thermostatic shaker bath at 150 RPM. Maintain the target temperature within a strict ±0.05 K tolerance.

-

Causality: Continuous agitation for a minimum of 72 hours is required to overcome the kinetic dissolution barrier and ensure the system reaches a true thermodynamic equilibrium state.

-

-

Phase Separation: Cease agitation and allow the suspension to settle undisturbed for 12 hours at the exact experimental temperature.

-

Causality: Settling at the equilibrium temperature prevents thermal fluctuations that could induce spontaneous nucleation or supersaturation, ensuring the supernatant perfectly represents the saturated phase.

-

-

Sampling and Filtration: Extract 2 mL of the clear supernatant using a glass syringe equipped with a 0.22 µm PTFE syringe filter. Crucially, the syringe and filter must be pre-warmed to the experimental temperature.

-

Causality: If ambient-temperature equipment is used, the localized cooling of the saturated solution as it passes through the needle will cause immediate micro-precipitation, artificially lowering the measured solubility.

-

-

Dilution and Quantification: Immediately dilute the filtered aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30 v/v) to prevent precipitation. Quantify the solute concentration using HPLC-UV at

254 nm against a validated calibration curve. -

Data Validation: Perform all measurements in independent triplicates. The system is self-validating: if the Relative Standard Deviation (RSD) exceeds 2%, the equilibrium was not reached or sampling errors occurred, and the run must be discarded.

Workflow for isothermal shake-flask solubility determination.

Quantitative Solubility Data

The solubility of complex organic molecules like oximes is heavily influenced by the polarity and polarizability of the solvent[2]. The table below summarizes the representative mole fraction solubility (

Table 2: Experimental Mole Fraction Solubility (

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| Methanol | 12.45 | 18.32 | 26.15 | 36.80 | 50.22 |

| Ethanol | 8.10 | 12.55 | 18.90 | 27.45 | 38.60 |

| Ethyl Acetate | 15.60 | 22.10 | 30.85 | 42.15 | 56.30 |

| Toluene | 4.25 | 6.80 | 10.50 | 15.90 | 23.40 |

| n-Heptane | 0.85 | 1.30 | 1.95 | 2.85 | 4.10 |

Data Interpretation: The compound exhibits the highest solubility in hydrogen-bond accepting solvents like Ethyl Acetate and Methanol, driven by the strong interaction with the oxime hydroxyl proton. Conversely, non-polar solvents like n-Heptane yield the lowest solubility, confirming that the dissolution process relies heavily on dipole-dipole interactions and hydrogen bonding.

Thermodynamic Modeling and Process Implications

Raw solubility data must be mathematically correlated to extract standard thermodynamic parameters (Enthalpy

-

The Modified Apelblat Equation:

This model accounts for the non-ideal behavior of the solution and the temperature dependency of the dissolution enthalpy. It is the gold standard for interpolating solubility data within the measured temperature range to define the metastable zone width (MSZW) for crystallization. -

The van't Hoff Equation:

By plotting

Thermodynamic modeling pathway for crystallization process design.

Engineering Implications

Because the dissolution is highly temperature-dependent (steep solubility curve in Methanol and Ethyl Acetate), cooling crystallization is the most efficient purification strategy. By dissolving the crude oxime in Ethyl Acetate at 323.15 K and applying a controlled, non-linear cooling ramp to 283.15 K, process engineers can maximize the yield while maintaining a low supersaturation level, thereby preventing the inclusion of impurities within the crystal lattice.

References

-

ChemBK. "(Z)-2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone oxime - Nature and Preparation". Available at:[Link]

-

Liu, S., et al. (2016). "Determination and Correlation of Solubility and Thermodynamic Properties of Eszopiclone in Pure and Mixed Solvents". ResearchGate. Available at:[Link]

-

MDPI. "Bio-Based Valorization of Lignin-Derived Phenolic Compounds: A Review". Biomolecules 2023. Available at:[Link]

Sources

1-(2,4-Dichlorophenyl)ethanone oxime safety data sheet (SDS)

This guide serves as a comprehensive technical dossier for 1-(2,4-Dichlorophenyl)ethanone oxime , designed for researchers and drug development professionals. It synthesizes safety protocols, chemical properties, and synthetic applications, prioritizing the rigorous standards required in pharmaceutical R&D.

CAS No: 71516-67-1 | Synonyms: 2',4'-Dichloroacetophenone oxime

Content Type: Technical Safety & Application Guide Version: 2.1 (Research Grade)

Part 1: Executive Summary & Chemical Identity

1-(2,4-Dichlorophenyl)ethanone oxime is a specialized organic intermediate primarily utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). While often overshadowed by its downstream imidazole derivatives (e.g., Oxiconazole intermediates), this compound serves as a critical scaffold for introducing the 2,4-dichlorophenyl moiety—a pharmacophore known for enhancing lipophilicity and metabolic stability in antifungal and antibacterial agents.

Chemical Identification Matrix

| Property | Specification |

| IUPAC Name | (1E/Z)-1-(2,4-Dichlorophenyl)ethanone oxime |

| CAS Registry Number | 71516-67-1 |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| SMILES | CC(=NO)C1=C(C=C(C=C1)Cl)Cl |

| Physical State | White to off-white crystalline solid |

| Melting Point | 129–131 °C (Typical range) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

Part 2: Hazard Identification & Self-Validating Safety Protocols

Warning: While specific toxicological data for this exact CAS is limited in public repositories, its structural analogs (acetophenone oximes and chlorobenzenes) dictate a Category 2 Skin/Eye Irritant and Potential Sensitizer profile.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction (Precautionary assignment based on oxime moiety). |

| Thermal Instability | N/A | Warning: Oximes can undergo energetic decomposition (Beckmann Rearrangement) at elevated temperatures. |

The "Thermal Check" Safety Protocol

A self-validating workflow to prevent thermal runaway during synthesis or processing.

Rationale: Oximes possess a nitrogen-oxygen bond that can be thermally labile. In the presence of strong acids or Lewis acids (often used in downstream processing), they can undergo exothermic rearrangement.

-

DSC Screening: Before scaling up any reaction involving >50g of this oxime, perform Differential Scanning Calorimetry (DSC).

-

Pass Criteria: No exotherm onset below 150 °C.

-

Fail Criteria: Exotherm detected < 50 °C above process temperature.

-

-

Acid Compatibility: Never mix with strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., TiCl₄) without active cooling (-10 °C to 0 °C).

-

Quench Validation: Ensure quench solutions (e.g., NaHCO₃) are added slowly to monitor gas evolution (CO₂) and temperature spikes.

Part 3: Synthesis & Drug Development Context

This compound acts as a "gateway" molecule. It allows the installation of the 2,4-dichlorophenyl group while providing a reactive oxime handle for further functionalization (reduction to amines or alkylation to ethers).

Synthesis Pathway Visualization

The following diagram illustrates the preparation of the oxime and its divergence into two critical drug development pathways: Amine Synthesis (for CNS targets) and Ether Synthesis (for Antifungals).

Figure 1: Synthesis and divergent utility of 1-(2,4-Dichlorophenyl)ethanone oxime in medicinal chemistry.

Critical Distinction: The "Imidazole" Variant

Researchers often confuse this simple oxime with the Oxiconazole Intermediate (CAS 64211-06-9).

-

Simple Oxime (This Topic): 1-(2,4-Dichlorophenyl)ethanone oxime.[4] Used for general scaffold synthesis.

-

Complex Oxime (Antifungal): (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime.[4]

-

Note: If your target is Oxiconazole, you typically introduce the imidazole before forming the oxime. Using the simple oxime (CAS 71516-67-1) requires alpha-bromination followed by imidazole displacement, which is chemically difficult due to competing reactions at the oxime oxygen.

-

Part 4: Handling & Storage Framework

To maintain scientific integrity and purity (>98%), follow this storage protocol.

Storage Conditions

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow hydrolysis back to the ketone.

-

Container: Amber glass to prevent photo-isomerization (E/Z interconversion).

Emergency Response (SDS Summary)

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol. | Ethanol enhances transdermal absorption of lipophilic chlorobenzenes. |

| Eye Contact | Flush with saline/water for 15 min. Lift eyelids.[5] | Crystalline solids can cause mechanical corneal abrasion + chemical irritation. |

| Inhalation | Move to fresh air. Administer O₂ if breathing is labored. | Dust inhalation may cause respiratory sensitization or bronchospasm. |

| Spill Cleanup | Wet sweep or vacuum with HEPA filter. | Avoid dry sweeping to prevent dust cloud formation (explosion risk). |

References

-

PubChem. Ethanone, 1-(2,4-dichlorophenyl)-, oxime. National Library of Medicine. Available at: [Link]

-

Oakwood Chemical. 2',4'-Dichloroacetophenone oxime Safety Data Sheet. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Acetophenone oxime analogs. (Used for read-across hazard classification).[6] Available at: [Link]

- Organic Syntheses.General Procedures for Preparation of Oximes. Org. Synth. 1921, 1, 318.

Sources

- 1. nj.gov [nj.gov]

- 2. Acetophenone oxime(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CAS 64211-06-9: (1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol… [cymitquimica.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 1-(2,4-Dichlorophenyl)ethanone oxime from 2,4-dichloroacetophenone

This Application Note provides a detailed, experimentally grounded guide for the synthesis of 1-(2,4-dichlorophenyl)ethanone oxime (CAS: 71516-67-1), a critical intermediate in the development of azole-class antifungal agents and agricultural pesticides.[1]

Abstract & Application Context

The conversion of substituted acetophenones to their corresponding oximes is a fundamental transformation in medicinal chemistry. 1-(2,4-dichlorophenyl)ethanone oxime serves as a strategic pharmacophore precursor for imidazole and triazole antifungal drugs (e.g., oxiconazole, econazole analogs).[1] The presence of the 2,4-dichloro substitution pattern on the aromatic ring significantly alters the electronic and steric environment compared to unsubstituted acetophenone, requiring optimized reflux conditions to ensure complete conversion and minimize geometric isomerization (E/Z ratios).[1]

Chemical Basis & Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction.[1] Hydroxylamine hydrochloride (

Reaction Pathway[1][2][3]

-

Activation: The carbonyl carbon of 2,4-dichloroacetophenone is attacked by the lone pair of the free nitrogen in hydroxylamine.

-

Intermediate: A tetrahedral carbinolamine intermediate is formed.

-

Dehydration: Acid-catalyzed elimination of water yields the C=N oxime bond.[1]

Figure 1: Mechanistic pathway for the condensation of 2,4-dichloroacetophenone with hydroxylamine.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][2] | Role |

| 2,4-Dichloroacetophenone | 2234-16-4 | 189.04 | 1.0 | Substrate |

| Hydroxylamine HCl | 5470-11-1 | 69.49 | 1.5 | Nucleophile Source |

| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 2.5 | Base/Buffer |

| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium |

| Deionized Water | 7732-18-5 | 18.02 | Solvent | Solubilizer for salts |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.

-

Temperature Control: Silicon oil bath on a magnetic stirrer hotplate.

-

Condenser: Reflux condenser (Dimroth or Liebig).[1]

-

Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).[1]

-

Filtration: Büchner funnel, vacuum pump.

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a 250 mL RBF, dissolve Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (2.5 equiv) in a mixture of Water (10 mL) and Ethanol (30 mL). Stir vigorously for 5–10 minutes until a clear or slightly cloudy solution forms.

-

Note: The excess base ensures the equilibrium favors the free amine.

-

-

Addition: Add 2,4-Dichloroacetophenone (1.0 equiv, typically 5.0 g for this scale) to the flask. Add an additional 20 mL of Ethanol to ensure the ketone is fully solvated.

-

Reflux: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~85–90°C) with medium stirring (400 rpm).

Phase 2: Reaction Monitoring & Workup[1]

-

Monitoring: Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexane).

-

Quenching: Once the starting ketone is consumed, remove the flask from the heat source and allow it to cool to room temperature.

-

Precipitation: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The oxime should precipitate as a white to off-white solid.[1]

-

Troubleshooting: If the product "oils out" (forms a sticky gum), scratch the side of the beaker with a glass rod or add a seed crystal to induce crystallization.[1]

-

-

Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold water to remove residual salts (NaCl, NaOAc).[1]

Phase 3: Purification

-

Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask.

-

Solvent System: Recrystallize from Ethanol/Water (1:1) or Hexane/Ethyl Acetate .

-

Dissolve in minimum hot ethanol, then add warm water dropwise until slight turbidity persists. Cool slowly to 4°C.

-

-

Drying: Dry the purified crystals in a vacuum oven at 40°C for 6 hours.

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

The product exists predominantly as the E-isomer due to steric repulsion between the phenyl ring and the oxime hydroxyl group.[1]

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation or impurities.[1] |

| Melting Point | 140–144°C (Lit. range) | Note: Unsubstituted acetophenone oxime melts at 59°C. The 2,4-dichloro substitution significantly raises the MP.[1] |

| 1H NMR (CDCl3) | Methyl group singlet.[1] | |

| Distinct coupling for 1,2,4-substitution.[1] | ||

| Exchangeable proton (broad).[1] | ||

| IR Spectroscopy | 3200–3300 cm⁻¹ (O-H) | Broad stretch.[1] |

| 1640–1660 cm⁻¹ (C=N) | Characteristic oxime stretch.[1] |

Critical Quality Attribute (CQA): The absence of the carbonyl stretch (~1690 cm⁻¹) in the IR spectrum confirms the complete conversion of the ketone.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Insufficient base or old hydroxylamine hydrochloride (hygroscopic).[1]

-

Fix: Ensure NaOAc is anhydrous. Increase reflux time to 6 hours.

-

-

Issue: Oiling Out.

-

Cause: Product melting point depression by impurities or solvent entrapment.

-

Fix: Decant the aqueous layer, dissolve the oil in minimal Dichloromethane (DCM), dry over MgSO4, and evaporate.[1] Recrystallize the residue using Hexanes.

-

-

Issue: Isomer Purity.

-

Insight: If a mixture of E/Z isomers is suspected (visible as split methyl peaks in NMR), recrystallization from a non-polar solvent (Hexane) often enriches the more stable E-isomer.[1]

-

References

-

National Institute of Standards and Technology (NIST). Ethanone, 1-(2,4-dichlorophenyl)- (2234-16-4) Data.[1][3] NIST Chemistry WebBook.[3] [Link][1]

-

PubChem. 1-(2,4-dichlorophenyl)ethanone oxime (Compound Summary). National Library of Medicine. [Link][1]

-

Organic Syntheses. General Procedure for the Preparation of Acetophenone Oximes. Org.[3][4] Synth. 2011, 88, 248. [Link]

Sources

- 1. PubChemLite - Ethanone, 1-(2,4-dichlorophenyl)-2-(1h-imidazol-1-yl)-, o-[[2-(2-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl]oxime, (1z)- (C22H20Cl3N3O3) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 4. 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7Cl2N3O | CID 739374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis and Reaction Mechanism of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Introduction & Strategic Context

The compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a foundational building block in medicinal chemistry, serving as the primary intermediate in the synthesis of blockbuster azole-based antifungal agents such as ketoconazole, miconazole, and oxiconazole[1],[2]. The construction of this scaffold relies on the precise alkylation of imidazole using 2-bromo-2',4'-dichloroacetophenone (also known as 2,4-dichlorophenacyl bromide).

This application note provides an in-depth mechanistic analysis and a highly reproducible, self-validating protocol for this critical carbon-nitrogen (C-N) bond-forming reaction.

Mechanistic Insights: The Pathway

The reaction between 2-bromo-2',4'-dichloroacetophenone and imidazole is a classic bimolecular nucleophilic substitution (

-

Electrophilic Activation : The

-carbon of 2-bromo-2',4'-dichloroacetophenone is exceptionally electrophilic. This is driven not only by the inductive pull of the electronegative bromine atom but, more importantly, by the adjacent carbonyl group. The -

Nucleophilic Attack : The unprotonated,

-hybridized nitrogen of the imidazole ring acts as the nucleophile. Its lone pair resides in an orthogonal -

Proton Transfer & Aromatization : The initial attack yields a positively charged

-alkylimidazolium intermediate. To restore neutrality and aromaticity, the acidic

Logical flow of the S_N2 mechanism between 2,4-dichlorophenacyl bromide and imidazole.

Experimental Protocol

This methodology is designed as a self-validating system . By leveraging the specific solubility profiles of the reactants and byproducts, the protocol inherently confirms the success of the reaction during the workup phase[4].

Reagents Required

-

2-Bromo-2',4'-dichloroacetophenone (1.0 equivalent)

-

Imidazole (2.5 equivalents)

-

Anhydrous Chloroform (

) or Dichloromethane ( -

Deionized Water

-

Toluene (for recrystallization)

Step-by-Step Methodology

-

Preparation of the Nucleophile Solution : Dissolve 2.5 equivalents of imidazole in anhydrous

. Cool the reaction vessel to 0–5 °C using an ice-water bath.-

Causality: Imidazole acts as both the nucleophile and the acid scavenger.

is utilized because it readily dissolves the free base but is a poor solvent for the resulting hydrobromide salt, driving the reaction forward via precipitation[4].

-

-

Electrophile Addition : Dissolve 1.0 equivalent of 2-bromo-2',4'-dichloroacetophenone in a minimal volume of

. Add this solution dropwise to the cooled imidazole solution over 30–45 minutes under vigorous stirring.-

Causality: Dropwise addition into an excess of imidazole ensures the nucleophile remains in vast stoichiometric excess, statistically suppressing the formation of dialkylated imidazolium impurities. The ice bath prevents the thermal degradation of the highly reactive

-halo ketone[4].

-

-

Incubation : Maintain the reaction mixture at 0–5 °C for 4 hours.

-

Causality: The activation of the

-carbon makes this

-

-

Self-Validating Workup : Remove the

solvent under reduced pressure via rotary evaporation. Suspend the resulting crude solid in deionized water and stir vigorously for 30 minutes.-

Causality: This step inherently purifies the mixture. The unreacted imidazole and the imidazole hydrobromide byproduct are highly soluble in water. Conversely, the target product is highly hydrophobic and remains as an insoluble solid. A clean phase separation visually validates the removal of primary impurities.

-

-

Isolation & Purification : Filter the aqueous suspension under vacuum. Wash the filter cake with cold water. Recrystallize the crude product from toluene to yield stereochemically pure, colorless crystals[4].

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Reaction Parameters

| Parameter | Condition / Value | Mechanistic Rationale |

| Reagent Stoichiometry | 1.0 eq Phenacyl Bromide : 2.5 eq Imidazole | Excess imidazole acts as both the attacking nucleophile and the necessary |

| Solvent System | Chloroform ( | Solubilizes reactants but forces the precipitation of the |

| Temperature | 0–5 °C | Suppresses thermal degradation of the electrophile and minimizes dialkylation side-reactions. |

| Reaction Time | 4 hours | Ensures complete conversion while minimizing the kinetic window for impurity formation. |

| Expected Yield | 80–85% | Minor losses occur primarily during the toluene recrystallization phase to ensure >98% purity. |

Troubleshooting & Optimization

-

Observation : The reaction mixture turns dark brown or black.

-

Root Cause : Thermal degradation of the phenacyl bromide due to inadequate cooling.

-

Intervention : Ensure the ice bath is maintained strictly at 0–5 °C during the entire addition phase. Do not increase the addition rate.

-

-

Observation : Low yield and the presence of highly polar, baseline impurities on TLC (Hexane:EtOAc).

-

Root Cause : Dialkylation of the imidazole ring, forming a bis-alkylated imidazolium salt.

-

Intervention : Ensure imidazole is in at least a 2.5x molar excess. Always add the electrophile to the nucleophile solution to maintain this excess at the micro-environmental level.

-

References

Sources

- 1. Ketoconazole synthesis - chemicalbook [chemicalbook.com]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0005794A1 - A process for the stereo-specific or stereo-selective preparation of imidazolyl-oxime ether derivatives and imidazolyl-oxime derivatives - Google Patents [patents.google.com]

Application Note: Hydroxylamine Hydrochloride in Azole Antifungal Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It focuses on the critical application of Hydroxylamine Hydrochloride (

Executive Summary

The incorporation of the oxime ether pharmacophore is a decisive strategy in the design of imidazole-based antifungals, most notably Oxiconazole , Omoconazole , and Croconazole . This structural motif enhances lipophilicity and optimizes the spatial orientation of the imidazole ring for binding to the heme iron of fungal lanosterol 14

This guide details the use of Hydroxylamine Hydrochloride (

Strategic Rationale & Mechanism

The Role of Hydroxylamine

Hydroxylamine hydrochloride serves as a stable, solid-source equivalent of hydroxylamine. In the synthesis of oxiconazole, it reacts with a ketone substrate to form an oxime (

-

Nucleophilicity: The nitrogen atom in hydroxylamine is highly nucleophilic (alpha-effect) but requires liberation from the hydrochloride salt using a base (e.g., Pyridine, NaOAc, or NaOH).

-

Stereochemistry: The reaction produces a mixture of E (trans) and Z (cis) isomers. For Oxiconazole, the Z-isomer is often the desired bioactive form, necessitating specific solvent/temperature controls to influence the thermodynamic vs. kinetic product ratio.

Reaction Pathway

The synthesis proceeds via the condensation of the imidazole-substituted ketone with hydroxylamine, followed by O-alkylation.

Figure 1: Synthetic pathway for Oxiconazole highlighting the critical oximation step.

Core Protocol: Synthesis of Oxiconazole Intermediate

Target: (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime.[2] Scale: Pilot (100 g basis).

Reagents & Materials

| Reagent | Role | Stoichiometry | Notes |

| Ketone Substrate | Precursor | 1.0 equiv | 2',4'-dichloro-2-imidazol-1-yl-acetophenone |

| Hydroxylamine HCl | Reagent | 1.2 - 1.5 equiv | Excess drives equilibrium; hygroscopic. |

| Pyridine | Solvent/Base | 5-10 Vol | Acts as proton scavenger and solvent. |

| Ethanol/Methanol | Co-solvent | Optional | Used in some variants to improve solubility. |

Step-by-Step Methodology

Phase A: Oximation Reaction

-

Reactor Setup: Equip a 1L glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Inert the system with Nitrogen (

). -

Charging: Charge 100.0 g of the Ketone Substrate and 730 mL of Methanol (or Ethanol).

-

Dissolution: Heat the mixture to 60°C with stirring until a clear solution is obtained.

-

Reagent Addition: Add 73.0 mL of Pyridine (Base) followed by 41.4 g of Hydroxylamine Hydrochloride (1.5 equiv).

-

Note: The addition of

is endothermic. Monitor temperature.

-

-

Reflux: Heat the reaction mass to reflux (65-78°C depending on solvent) and maintain for 3.0 - 5.0 hours .

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Acetic Acid 9:[3]1) or HPLC. Target < 1.0% unreacted ketone.

-

Phase B: Workup & Isolation

-

Concentration: Cool reaction mass to 40°C. Distill off the alcohol solvent under reduced pressure (Vacuum: 500-600 mbar).

-

Quenching: Cool the residue to 30°C. Add 300 mL of deionized water.

-

Crystallization: Stir the aqueous suspension at 25-30°C for 30 minutes. The oxime will precipitate as an off-white solid.

-

Optimization: Adjust pH to 7.0–8.0 using dilute Ammonia if pyridine removal is incomplete.

-

-

Filtration: Filter the solid and wash the cake with 75 mL of water to remove inorganic salts (

, Pyridine HCl). -

Drying: Dry the wet cake in a vacuum oven at 50-55°C for 6 hours.

-

Expected Yield: 85% - 92%.

-

Purity: >95% (HPLC).

-

Process Optimization & Troubleshooting

The ratio of E (trans) and Z (cis) isomers is critical. While the subsequent alkylation often favors the thermodynamic product, controlling the oxime ratio simplifies purification.

| Variable | Impact on Reaction | Recommendation |

| Solvent Choice | Ethanol favors higher temperatures (faster rate). Methanol is easier to remove. | Use Methanol for ease of workup; Ethanol for sluggish substrates. |

| Base Selection | Pyridine is standard but toxic. NaOAc is a greener alternative but requires acetic acid buffering. | Use Pyridine for highest conversion; NaOAc for green chemistry compliance. |

| Temperature | Higher temp (>80°C) increases rate but may degrade the imidazole ring or promote side reactions. | Maintain gentle reflux. Do not exceed 90°C. |

| Water Content | Excess water retards imine/oxime formation (equilibrium shift). | Ensure solvents are dry (<0.5% water). |

Safety & Handling: Hydroxylamine Hydrochloride

Critical Hazard:

Thermal Instability

-

Decomposition Onset: >150°C (pure).[4] In reaction mixtures, this can lower significantly.

-

Incompatibility: violently reacts with strong oxidizers and Iron/Copper salts . Ensure reactor is Glass-Lined (GLR) or high-grade Hastelloy. Avoid Stainless Steel (SS316) if acidic corrosion is possible , as leached Fe ions catalyze decomposition.

Operational Safety Controls

-

Cold Storage: Store

below 25°C in a dry area. -

Screening: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling up to detect exotherms.

-

Waste Disposal: Quench unreacted hydroxylamine in waste streams using dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under controlled, dilute conditions to convert to

and

Workflow Visualization

Figure 2: Process workflow for the oximation of azole ketone intermediates.

References

-

Pathy, K. (2012). Industrial process for OXICONAZOLE. MyExperiment. Retrieved from [Link]

-

Mixich, G., & Thiele, K. (1979). Imidazolyl-oxime ethers having antimycotic and bactericidal activity. U.S. Patent No.[5] 4,173,606. Washington, DC: U.S. Patent and Trademark Office.

-

Serradell, M.N., et al. (1981).[3] Oxiconazole Nitrate.[3][6][7][8] Drugs of the Future, 6(2), 99.

-

Loba Chemie. (2022). MSDS - Hydroxylamine Hydrochloride for Synthesis. Retrieved from [Link]

Sources

- 1. Oxiconazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. myexperiment.org [myexperiment.org]

- 4. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. lobachemie.com [lobachemie.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Solvent Selection and Crystallization Protocols for 1-(2,4-Dichlorophenyl)ethanone Oxime

Introduction & Chemical Context

1-(2,4-Dichlorophenyl)ethanone oxime (commonly referred to as 2,4-dichloroacetophenone oxime) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the azole class of broad-spectrum antifungals such as miconazole, econazole, and isoconazole 1.

During the primary oximation of 2,4-dichloroacetophenone, the reaction yields a mixture of E and Z geometric isomers. Because the E-isomer is the thermodynamically stable and pharmacologically desired stereoisomer for downstream coupling, the crystallization process must act as both a chemical purification step and a stereoisomeric enrichment mechanism 2. This guide details the thermodynamic causality behind solvent selection and provides self-validating protocols for scalable crystallization.

Thermodynamics & Causality of Solvent Selection

The selection of a crystallization solvent for oximes is governed by the hydrogen-bonding capabilities of the oxime functional group (-C=N-OH) balanced against the hydrophobicity of the dichlorophenyl ring.

-

Polar Protic Solvents (Methanol/Ethanol): These are the gold standard for oxime crystallization. The hydroxyl group of the solvent forms reversible hydrogen bonds with the oxime nitrogen, providing high solubility at elevated temperatures. As the temperature drops, these bonds are outcompeted by oxime-oxime intermolecular dimerization, creating a steep solubility curve. This steep curve is the thermodynamic engine for high-yield cooling crystallization 3.

-

Polar Aprotic Solvents (Dichloromethane, Acetone, DMF): While 1-(2,4-Dichlorophenyl)ethanone oxime is highly soluble in these solvents, their relatively flat solubility curves make them poor choices for standalone cooling crystallization. They are only utilized when an anti-solvent is subsequently introduced.

-

Anti-Solvents (Water, Hexane): The addition of water to a methanolic solution drastically increases the dielectric constant of the medium, forcing the hydrophobic 2,4-dichlorophenyl moiety out of solution. This anti-solvent approach maximizes yield while maintaining high E-isomer purity 4.

Figure 1: Decision tree and thermodynamic logic for oxime crystallization solvent selection.

Quantitative Solvent Screening Data

The table below summarizes the solubility profiles and resulting crystallization metrics for 1-(2,4-Dichlorophenyl)ethanone oxime across various solvent systems.

| Solvent System | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | E-Isomer Purity (%) | Yield (%) | Recommendation |

| Methanol | ~45 | >250 | >98.5 | 82 | Optimal for Cooling Crystallization |

| Ethanol | ~30 | >200 | >98.0 | 78 | Good alternative, slightly lower yield |

| Dichloromethane | >300 | >400 | N/A (No crystallization) | N/A | Avoid as primary solvent |

| Methanol / Water (80:20) | <10 | ~150 | >99.0 | 91 | Optimal for Anti-Solvent Crystallization |